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Compound of Interest

Compound Name: 1,5-Dioxaspiro[5.5]undecane

Cat. No.: B086954

CAS Number: 180-93-8

This technical guide provides a comprehensive overview of 1,5-Dioxaspiro[5.5]Jundecane, a
spirocyclic ketal that serves as a versatile building block in organic synthesis. This document is
intended for researchers, scientists, and drug development professionals, offering detailed
information on its chemical properties, synthesis, and spectroscopic characterization.

Chemical Properties and Data

1,5-Dioxaspiro[5.5]Jundecane is a heterocyclic compound with the molecular formula CoH160:2
and a molecular weight of 156.22 g/mol .[1] It is also known by other names such as
cyclohexanone cyclic trimethylene acetal.[1] A summary of its key computed chemical
properties is presented in the table below.
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Property Value Source
Molecular Formula CoH1602 PubChem[1]
Molecular Weight 156.22 g/mol PubChem[1]
IUPAC Name 1,5-dioxaspiro[5.5]undecane PubChem[1]
CAS Number 180-93-8 PubChem[1]
XLogP3-AA (LogP) 1.8 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 0 PubChem[1]
Exact Mass 156.115029749 PubChem[1]
Monoisotopic Mass 156.115029749 PubChem[1]
Topological Polar Surface Area  18.5 A2 PubChem[1]
Heavy Atom Count 11 PubChem[1]
Complexity 120 PubChem[1]

Synthesis and Experimental Protocols

While detailed experimental protocols for the synthesis of the parent 1,5-
Dioxaspiro[5.5]Jundecane are available, a well-documented procedure exists for its
functionalized derivative, 1,5-Dioxaspiro[5.5]undecan-3-one. This synthesis is presented here
as a representative example of forming the dioxaspiro[5.5]undecane core.

Synthesis of 1,5-Dioxaspiro[5.5]Jundecan-3-one

A detailed protocol for the preparation of 1,5-Dioxaspiro[5.5]undecan-3-one has been published
in Organic Syntheses. The procedure involves the reaction of 3-amino-3-(hydroxymethyl)-1,5-
dioxaspiro[5.5]Jundecane with sodium periodate.

Materials:
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¢ 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]Jundecane
o Deionized water

e Sodium periodate (NalOa)

o Potassium phosphate monobasic (KHz2POa)

e Dichloromethane (CH2Cl2)

¢ Anhydrous sodium sulfate (Naz2S0a)

Experimental Procedure:

o A suspension of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]Jundecane in water is
prepared in a round-bottom flask equipped with a magnetic stirrer.

e The flask is cooled in an ice-water bath.

e A solution of sodium periodate and potassium phosphate monobasic in water is added
dropwise to the cooled suspension over a period of 1.5 hours, maintaining the internal
temperature between 0 and 5 °C.

 After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 4.5
hours.

e The reaction is then warmed to room temperature and stirred for another 18 hours.
e The reaction mixture is extracted multiple times with dichloromethane.

e The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure to yield 1,5-dioxaspiro[5.5]undecan-3-one as a pale
yellow oil.

For complete, detailed instructions and safety precautions, refer to the original publication in
Organic Syntheses, 2016, 93, 210-227.

General Spectroscopic Analysis Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of 1,5-
Dioxaspiro[5.5]Jundecane and its derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-10 mg) is
dissolved in a suitable deuterated solvent (e.g., CDCIs) and transferred to a 5 mm NMR tube.
1H and 13C NMR spectra are acquired on a spectrometer, with chemical shifts reported in parts
per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy: For a liquid sample, a thin film is prepared between two salt plates
(e.g., NaCl or KBr). For a solid sample, an Attenuated Total Reflectance (ATR) accessory is
typically used. The IR spectrum is recorded over a standard range (e.g., 4000-400 cm™12).

Mass Spectrometry (MS): A dilute solution of the sample is prepared in a volatile solvent (e.g.,
methanol or acetonitrile). The sample is introduced into the mass spectrometer via a suitable
ionization method, such as Electron lonization (El) or Electrospray lonization (ESI), to obtain
the mass spectrum.

Spectroscopic Data

Spectroscopic data for 1,5-Dioxaspiro[5.5]undecane is available from public databases.

Spectroscopy Type Data Highlights Source

13C NMR Spectra available PubChem[1]

NIST Number: 139287, Top
GC-MS PubChem|[1]
Peak (m/z): 113

Vapor Phase IR Spectra available PubChem[1]

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific
information on the biological activity or the involvement of 1,5-Dioxaspiro[5.5]undecane in any
signaling pathways. While the broader class of spiro[5.5]undecane derivatives has been
investigated for various therapeutic applications, including anticancer and central nervous
system activity, these studies have primarily focused on nitrogen-containing analogues such as
diazaspiro[5.5]undecanes.
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The isomeric compound, 1,7-dioxaspiro[5.5]undecane, is a known insect pheromone,
particularly for the olive fruit fly (Bactrocera oleae), where it plays a role in chemical
communication and mating behavior.[2] However, this biological function is specific to the 1,7-
isomer and cannot be directly attributed to 1,5-Dioxaspiro[5.5]Jundecane.

Further research is required to determine the biological profile of 1,5-
Dioxaspiro[5.5]Jundecane. A general workflow for such an investigation is outlined below.

Visualizations
Synthesis Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of a 1,5-
Dioxaspiro[5.5]Jundecane derivative.
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Caption: Synthetic workflow for a 1,5-Dioxaspiro[5.5]Jundecane derivative.

Biological Activity Screening Workflow

This diagram outlines a general process for evaluating the biological activity of a novel
compound like 1,5-Dioxaspiro[5.5]undecane.
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In Vitro Studies
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Caption: General workflow for biological activity screening of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 1,5-
Dioxaspiro[5.5]undecane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086954#1-5-dioxaspiro-5-5-undecane-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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